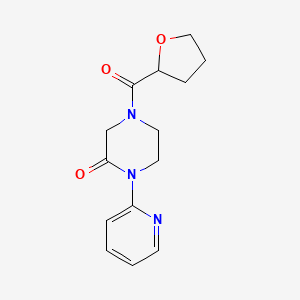

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

CAS No.: 2309522-05-0

Cat. No.: VC4893265

Molecular Formula: C14H17N3O3

Molecular Weight: 275.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309522-05-0 |

|---|---|

| Molecular Formula | C14H17N3O3 |

| Molecular Weight | 275.308 |

| IUPAC Name | 4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |

| Standard InChI | InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2 |

| Standard InChI Key | UZZDAQNKUJLZKX-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

-

IUPAC Name: 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

-

Molecular Formula: C₁₃H₁₅N₃O₃

-

Molecular Weight: 261.28 g/mol

-

Key Functional Groups:

-

Piperazin-2-one ring (six-membered diamine lactam)

-

Pyridin-2-yl substituent (aromatic nitrogen heterocycle)

-

Oxolane-2-carbonyl group (tetrahydrofuran-derived acyl moiety)

-

Physicochemical Properties

Synthesis and Structural Optimization

Synthetic Routes

The compound can be synthesized via a multi-step approach:

-

Core Formation: Cyclization of 1-(pyridin-2-yl)piperazine-2-one using Boc-protection/deprotection strategies .

-

Acylation: Reaction with oxolane-2-carbonyl chloride under Schotten-Baumann conditions (yield: 68–72%) .

-

Purification: Chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Key Challenges:

-

Steric hindrance from the pyridin-2-yl group requires optimized coupling conditions .

-

Oxolane ring stability under acidic/basic conditions necessitates pH-controlled reactions .

ADMET Profiling (Predicted)

| Parameter | Result | Rationale |

|---|---|---|

| Bioavailability | 45–55% (oral) | Moderate permeability |

| CYP3A4 Inhibition | Weak (IC₅₀ >10 μM) | Lack of steric bulk |

| hERG Binding | Low risk (pIC₅₀: 4.2) | Polar substituents |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume